![molecular formula C20H20ClN5O2 B2564945 6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380079-39-8](/img/structure/B2564945.png)
6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazinone ring, a chlorophenyl group, a trimethylpyrazole group, and an azetidine ring. These groups could potentially give the compound a variety of interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact methods would depend on the desired route of synthesis and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple rings, some of which are aromatic (the phenyl and pyrazole rings), and others of which are not (the azetidine and pyridazinone rings). The presence of these different types of rings could give the compound a variety of interesting chemical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be quite complex, due to the presence of multiple functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carbonyl group on the pyrazole ring could potentially undergo addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it might be expected to have a relatively high melting point and low solubility in water, due to the presence of multiple aromatic rings. However, without specific experimental data, these are just educated guesses.Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to make any definitive statements.
Orientations Futures
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential uses, and assessing its safety and environmental impact.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-19(13(2)24(3)22-12)20(28)25-10-16(11-25)26-18(27)9-8-17(23-26)14-4-6-15(21)7-5-14/h4-9,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCNELCLWCAKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
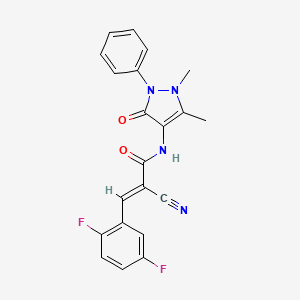
![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
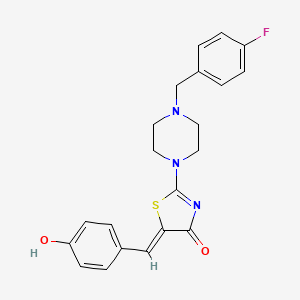
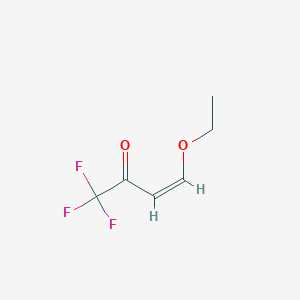
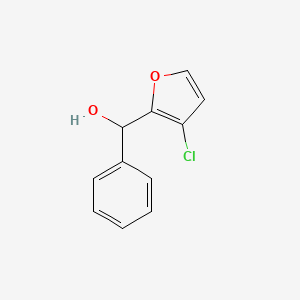
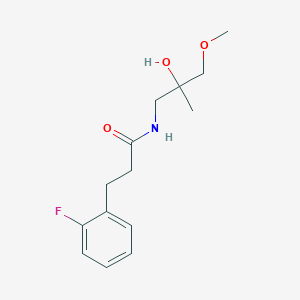
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)
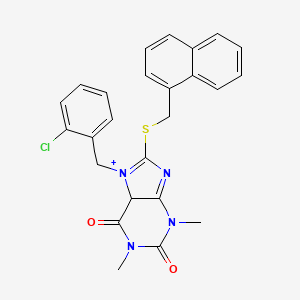
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)
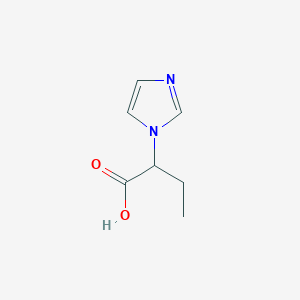
![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)